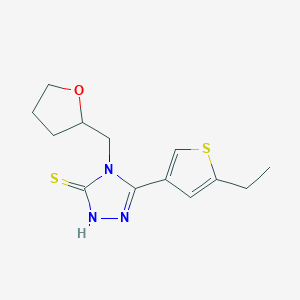
5-(5-ethylthien-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-ethylthien-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol (ETT-THF-TAT) is a novel small molecule that has recently gained attention for its potential applications in scientific research. This molecule is composed of an ethylthienyl group linked to a tetrahydrofuran group via a 1,2,4-triazole ring. The thiol group at its end provides ETT-THF-TAT with excellent reactivity and a range of potential applications. This molecule has been used in a variety of scientific research applications, including as a substrate for enzyme reactions, a ligand for protein-protein interactions, and a tool for the study of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Cytotoxicity and Immunocompetent Cell Effects
Novel derivatives of 1,2,4-triazole-thiones have been synthesized and evaluated for cytotoxicity against thymocytes and lymphocytes, showing significant in vitro cytotoxicity. These compounds also demonstrated a general stimulation effect on B-cells' response, highlighting their potential in immunological research and therapy (Mavrova et al., 2009).
Antioxidant Properties
Certain 1,2,4-triazole derivatives have shown efficacy in ameliorating peroxidative injury in liver and brain tissues of mice induced by ethanol, suggesting their role in combating oxidative stress. This indicates their potential application in the development of treatments for conditions associated with oxidative damage (Aktay et al., 2005).
Anti-Inflammatory Activity
Synthesized 5-(Tetrahydro-4-phenyl-2H-pyran-4-yl)-4H-1,2,4-triazole-3-thiol and its derivatives have been tested for anti-inflammatory activity, providing a basis for further investigation into their therapeutic applications (Arustamyan et al., 2021).
Antimicrobial Activities
Several 1,2,4-triazole derivatives starting from isonicotinic acid hydrazide have been evaluated for their antimicrobial activities, showing good to moderate action against various pathogens. This underscores their potential in the development of new antimicrobial agents (Bayrak et al., 2009).
Corrosion Inhibition
1,2,4-Triazole derivatives have been investigated for their corrosion inhibition properties, particularly in acidic mediums for metals like zinc. Their structural and electronic characteristics have been linked to their efficiency as corrosion inhibitors, making them of interest in materials science and engineering (Gece & Bilgiç, 2012).
Synthesis and Characterization
The synthesis and characterization of various 1,2,4-triazole derivatives have been extensively studied, with findings contributing to a deeper understanding of their physical, chemical, and biological properties. These studies lay the groundwork for future research into their applications across different scientific domains (Singh & Kandel, 2013).
Propiedades
IUPAC Name |
3-(5-ethylthiophen-3-yl)-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS2/c1-2-11-6-9(8-19-11)12-14-15-13(18)16(12)7-10-4-3-5-17-10/h6,8,10H,2-5,7H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUXSZMLSLXXEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C2=NNC(=S)N2CC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-ethylthien-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

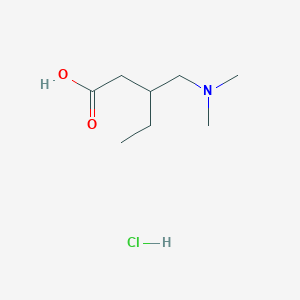
![11-Nitro-6lambda6-thia-7-azatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene 6-oxide](/img/structure/B2684852.png)
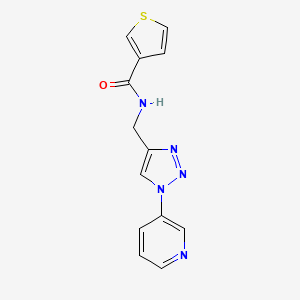
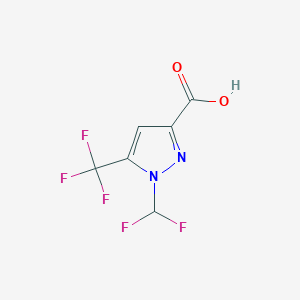
![N-(1,3-benzodioxol-5-yl)-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylbutanamide](/img/structure/B2684857.png)
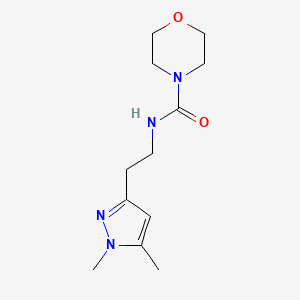
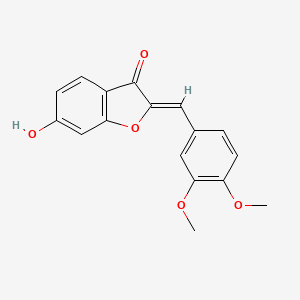
![Lithium;(3R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B2684863.png)
![(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2684864.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2684865.png)
![6-(4-Bromophenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2684866.png)
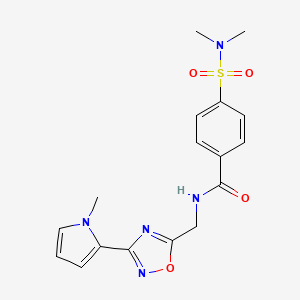
![Ethyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2684871.png)
![(1S,2R,6R)-1-[[Tert-butyl(dimethyl)silyl]oxymethyl]bicyclo[4.1.0]heptan-2-ol](/img/structure/B2684872.png)